2-Bromo-4,5,6-trifluorophenyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Bromo-4,5,6-trifluorophenyl isothiocyanate typically involves the reaction of 2-Bromo-4,5,6-trifluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group
Analyse Chemischer Reaktionen
2-Bromo-4,5,6-trifluorophenyl isothiocyanate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can react with amines to form thiourea derivatives.
Oxidation and Reduction:
Common reagents used in these reactions include amines, thiophosgene, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,5,6-trifluorophenyl isothiocyanate is widely used in scientific research, particularly in:
Proteomics: It is used as a biochemical reagent for labeling and identifying proteins.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Chemical Biology: It is used to study the interactions between small molecules and biological macromolecules.
Wirkmechanismus
The mechanism of action of 2-Bromo-4,5,6-trifluorophenyl isothiocyanate involves the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. The isothiocyanate group reacts with amino groups, forming stable thiourea linkages. This covalent modification can alter the function and activity of the target proteins, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Bromo-4,5,6-trifluorophenyl isothiocyanate include:
2,4,6-Trifluorophenyl isothiocyanate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2,6-Difluorophenyl isothiocyanate: Contains fewer fluorine atoms, which can affect its reactivity and stability.
2,4-Difluorophenyl isothiocyanate: Similar to 2,6-difluorophenyl isothiocyanate but with different fluorine atom positions.
The uniqueness of this compound lies in its combination of bromine and multiple fluorine atoms, which confer distinct reactivity and stability properties.
Eigenschaften
Molekularformel |
C7HBrF3NS |
---|---|
Molekulargewicht |
268.06 g/mol |
IUPAC-Name |
1-bromo-3,4,5-trifluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7HBrF3NS/c8-3-1-4(9)5(10)6(11)7(3)12-2-13/h1H |
InChI-Schlüssel |
NHOXMRPPKYDMQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)N=C=S)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.